

Solid-Phase Synthesis of PROTACs Utilizing a DNP/Boc-Protected PEG Linker

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Compound of Interest

Compound Name: DNP-NH-PEG4-C2-Boc

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).^[1] These heterobifunctional molecules are comprised of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.^{[1][2]} The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.^[1]

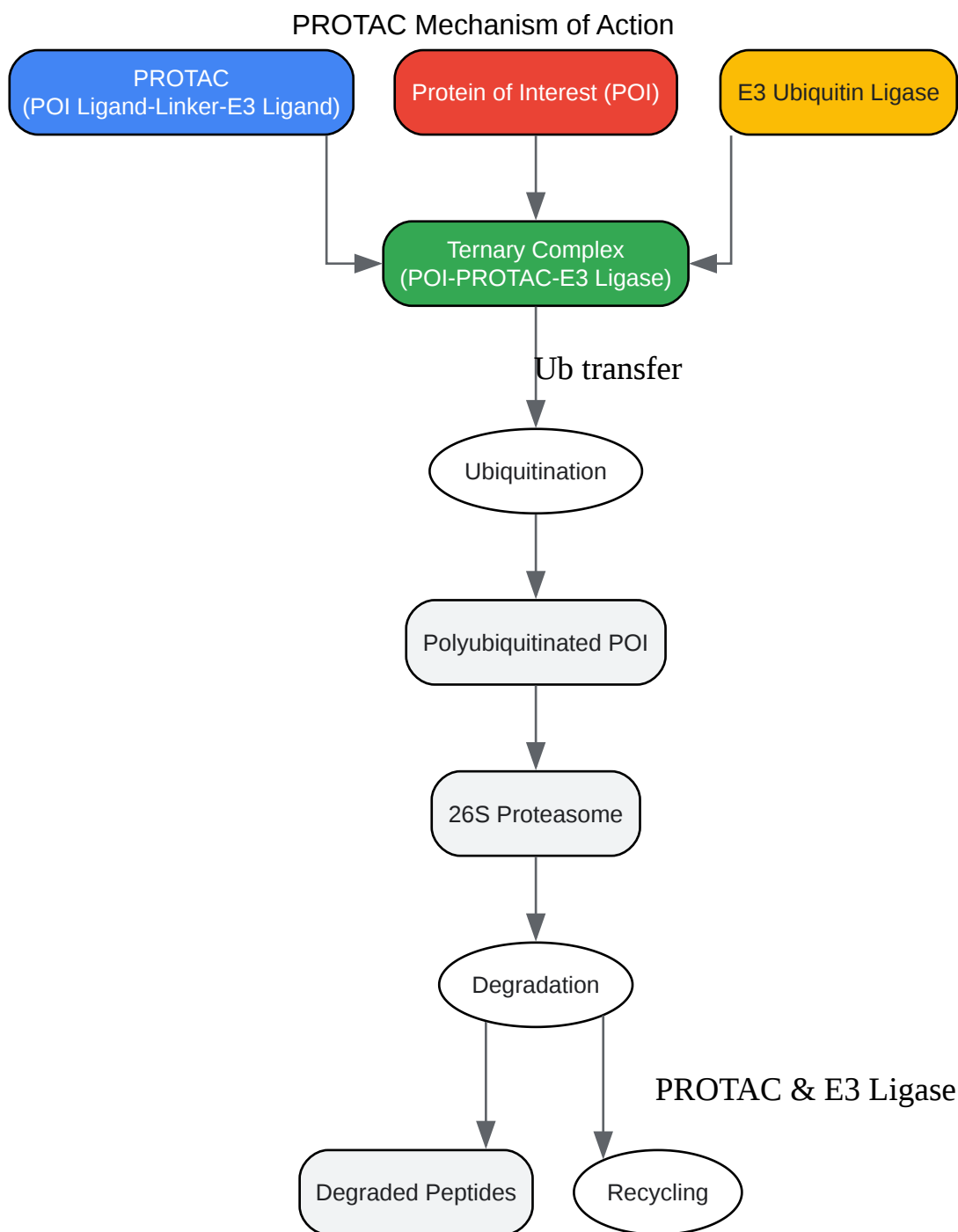
Solid-phase synthesis offers a streamlined and efficient methodology for the construction of PROTACs, simplifying purification and enabling the use of excess reagents to drive reactions to completion.^{[1][3]} This application note provides a detailed protocol for the solid-phase synthesis of PROTACs using the bifunctional linker, **DNP-NH-PEG4-C2-Boc**. This linker features a polyethylene glycol (PEG) chain to enhance solubility and pharmacokinetic properties, and two orthogonal protecting groups: a 2,4-dinitrophenyl (DNP) group and a tert-butyloxycarbonyl (Boc) group.^{[4][5][6]} This dual protection allows for the sequential and controlled attachment of the E3 ligase ligand and the POI ligand.

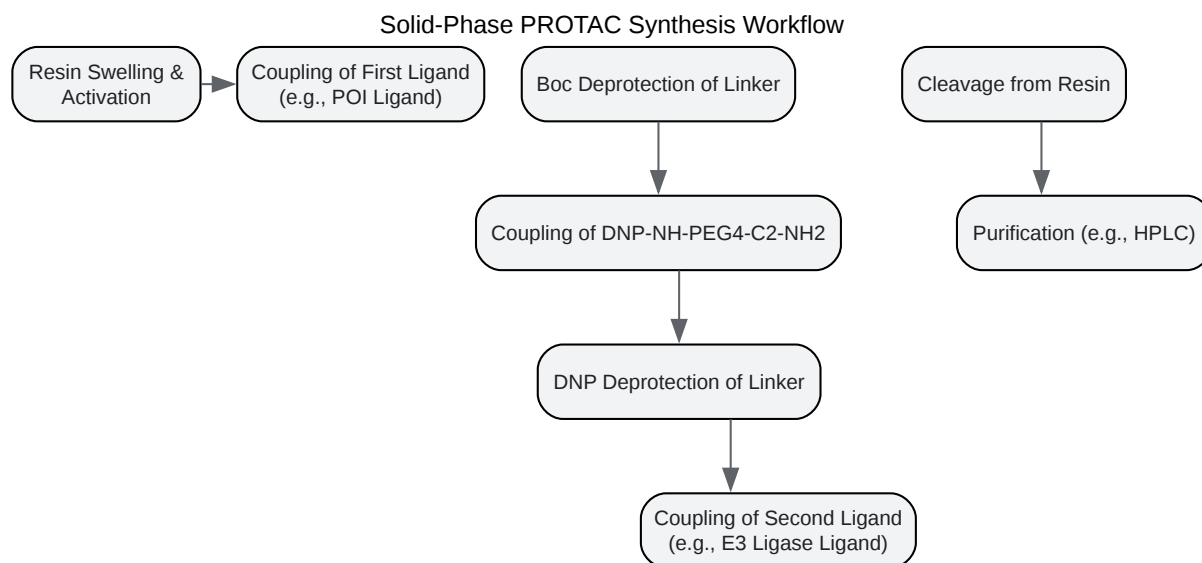
The DNP group is stable to the acidic conditions used to remove the Boc group, and it is selectively cleaved by thiolysis, providing an orthogonal protection strategy.^{[4][7]} The Boc

group, conversely, is labile to acid, typically trifluoroacetic acid (TFA), and is used to protect amine functionalities during coupling reactions.[5][8]

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its degradation. This process is illustrated in the signaling pathway diagram below.





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